

Introduction: The Strategic Value of a Functionalized Indole Scaffold

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Compound of Interest

Compound Name: *Methyl 5-ethynyl-1H-indole-2-carboxylate*

Cat. No.: *B15316295*

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The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and pharmacologically active compounds.^{[1][2]} Its unique electronic properties and ability to participate in various biological interactions, particularly hydrogen bonding and π -stacking, make it an attractive scaffold for drug design.^[2] This guide focuses on a highly functionalized derivative, **Methyl 5-ethynyl-1H-indole-2-carboxylate**. The strategic placement of two distinct and reactive functional groups—an ethynyl moiety at the C5 position and a methyl ester at C2—transforms the simple indole core into a versatile and powerful building block for modern drug discovery. The C2-carboxylate serves as a classical handle for derivatization, often into amides, to modulate target engagement and physicochemical properties.^{[3][4][5]} The C5-ethynyl group is a modern addition, providing a gateway to a wealth of bioorthogonal and cross-coupling chemistries, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," enabling the efficient construction of complex molecular architectures.

This document provides a comprehensive overview of **Methyl 5-ethynyl-1H-indole-2-carboxylate**, detailing its core identifiers, physicochemical properties, synthetic routes with mechanistic considerations, key chemical transformations, and its applications as a strategic intermediate in pharmaceutical research.

Core Identifiers and Physicochemical Properties

Accurate identification is critical for regulatory compliance, procurement, and experimental reproducibility. The primary identifiers and computed properties for **Methyl 5-ethynyl-1H-indole-2-carboxylate** are summarized below.

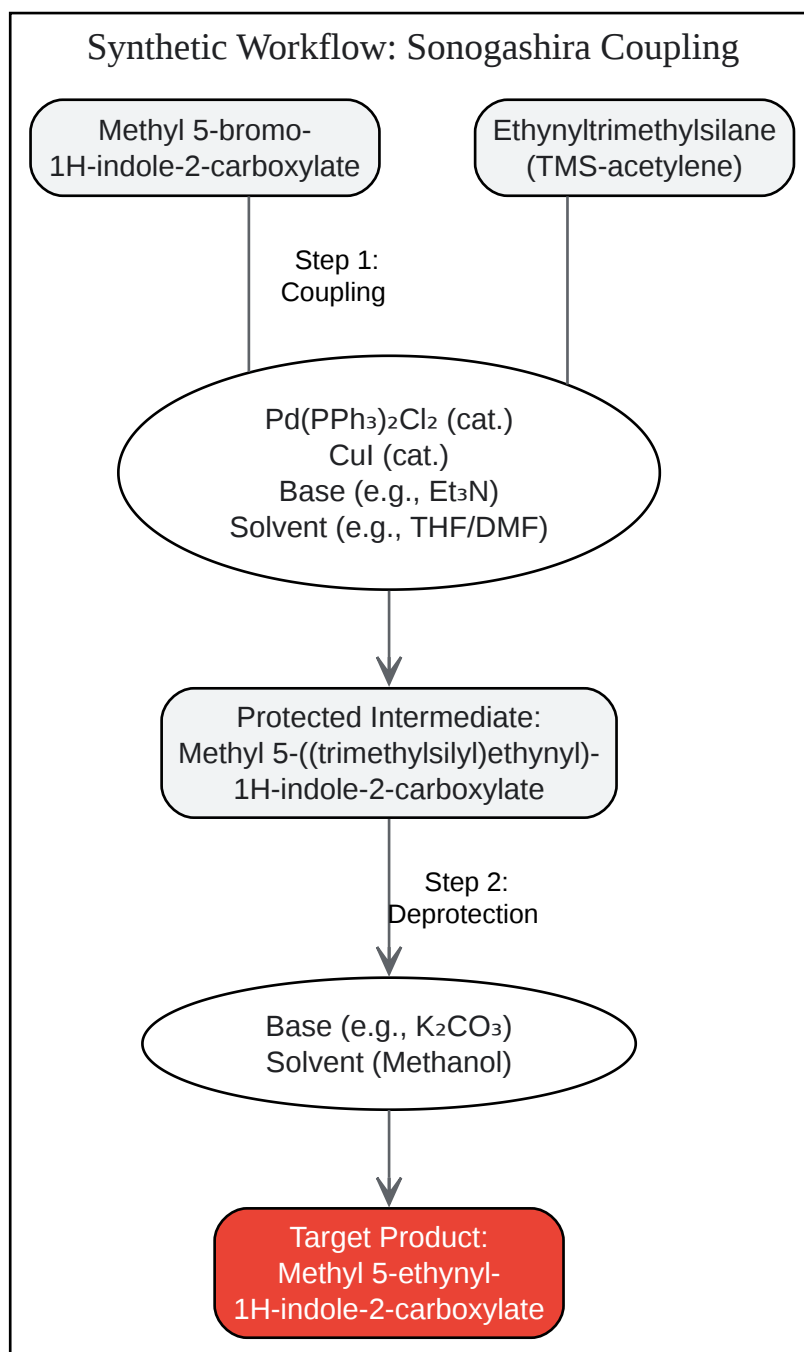
Identifier	Value	Source
CAS Number	210345-58-7	[6]
Molecular Formula	C ₁₂ H ₉ NO ₂	[6]
Molecular Weight	199.21 g/mol	[6]
IUPAC Name	Methyl 5-ethynyl-1H-indole-2-carboxylate	N/A
Canonical SMILES	<chem>COC(=O)C1=CC2=CC(=CC=C2N1)C#C</chem>	[6]
Topological Polar Surface Area (TPSA)	42.09 Å ²	[6]
LogP (Computed)	1.9358	[6]
Hydrogen Bond Donors	1	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bonds	1	[6]

Synthesis and Mechanistic Rationale

The most direct and efficient method for introducing the C5-ethynyl group onto the indole scaffold is the Sonogashira cross-coupling reaction.[7][8] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, a cornerstone of modern organic synthesis.[9][10]

Recommended Synthetic Protocol: Sonogashira Coupling

The synthesis logically starts from a readily available precursor, Methyl 5-bromo-1H-indole-2-carboxylate. The choice of a bromo-substituted starting material represents a balance between reactivity and cost/stability compared to iodo- or chloro-analogs.



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Caption: High-level workflow for the synthesis of the target compound.

Detailed Step-by-Step Methodology:

- **Reaction Setup:** To a dry, nitrogen-flushed reaction vessel, add Methyl 5-bromo-1H-indole-2-carboxylate (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.025 eq).
- **Solvent and Reagent Addition:** Add anhydrous, degassed solvent (e.g., a mixture of THF and triethylamine). Triethylamine (Et₃N) serves as both the solvent and the base required for the catalytic cycle.
- **Alkyne Addition:** Add ethynyltrimethylsilane (TMS-acetylene, ~1.5 eq) dropwise to the stirred mixture at room temperature. The use of TMS-acetylene is a crucial experimental choice. It prevents the self-coupling (Glaser coupling) of the terminal alkyne, which is a common side reaction under Sonogashira conditions, thereby improving the yield and purity of the desired product.
- **Reaction Monitoring:** Heat the reaction mixture (e.g., to 60-70 °C) and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
- **Workup and Isolation (Intermediate):** Upon completion, cool the reaction, filter off the triethylammonium bromide salts, and concentrate the filtrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to isolate the silyl-protected intermediate.
- **Deprotection:** Dissolve the purified intermediate in a suitable solvent such as methanol (MeOH) or tetrahydrofuran (THF). Add a mild base, such as potassium carbonate (K₂CO₃), and stir at room temperature. The silyl group is readily cleaved under these basic conditions.
- **Final Purification:** Monitor the deprotection by TLC. Once complete, neutralize the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. The final product, **Methyl 5-ethynyl-1H-indole-2-carboxylate**, can be further purified by recrystallization or a final column chromatography if necessary.

The 'Why': Causality in Experimental Design

- **Catalyst System (Pd/Cu):** The Sonogashira reaction relies on a synergistic dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition and reductive elimination), while the copper(I) co-catalyst is essential for forming a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. This cooperative mechanism is highly efficient for forming sp-sp² carbon-carbon bonds.[7][10]
- **Base (Triethylamine):** The amine base is critical. It scavenges the hydrogen halide (HBr) generated during the reaction, preventing the protonation of the amine and deactivation of the catalyst. It also plays a role in regenerating the active Pd(0) species.[8]
- **Ligand (PPh₃):** Triphenylphosphine (PPh₃) ligands stabilize the palladium center, preventing its precipitation as palladium black and modulating its reactivity to favor the desired catalytic cycle.

Spectroscopic Characterization Profile

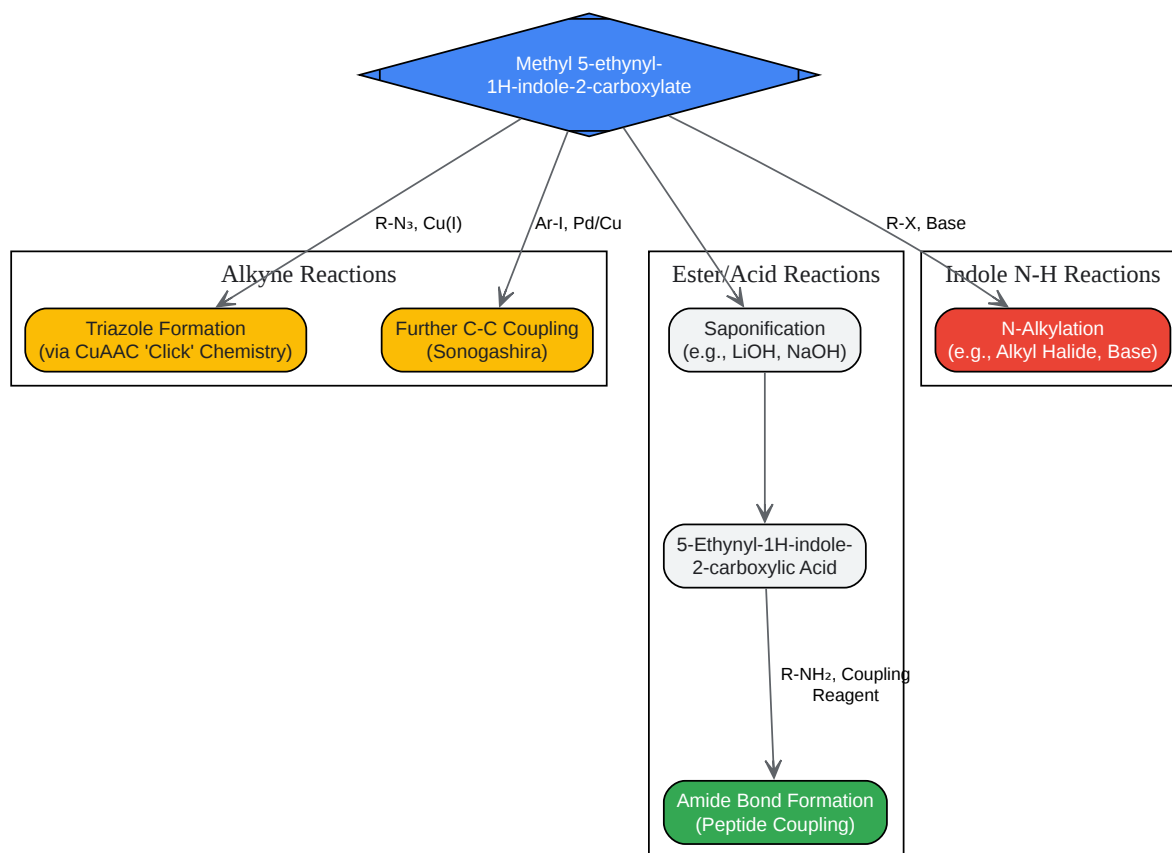
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The expected data for the title compound are outlined below.

Technique	Feature	Expected Chemical Shift / Wavenumber	Rationale
^1H NMR	Indole N-H	> 11.0 ppm (broad singlet)	Deshielded proton due to the aromatic ring current and hydrogen bonding potential.
Aromatic Protons	7.0 - 8.0 ppm	Complex multiplet pattern characteristic of the substituted indole ring system.	
O-CH ₃ (Ester)	~3.9 ppm (singlet)	Typical chemical shift for a methyl ester. [11]	
C≡C-H (Alkyne)	~3.0 - 3.5 ppm (singlet)	The acetylenic proton signal.	
^{13}C NMR	C=O (Ester)	~162 ppm	Carbonyl carbon of the ester group. [11]
Aromatic/Indole Carbons	100 - 140 ppm	Multiple signals corresponding to the carbons of the bicyclic indole core.	
C≡C (Alkyne Carbons)	75 - 85 ppm	Signals for the two sp-hybridized carbons of the ethynyl group.	
O-CH ₃ (Ester)	~52 ppm	Methyl carbon of the ester group. [11]	
IR Spectroscopy	N-H Stretch	~3300 cm ⁻¹ (broad)	Stretching vibration of the indole N-H bond.
C≡C-H Stretch	~3250-3300 cm ⁻¹ (sharp)	Characteristic sharp peak for a terminal alkyne C-H stretch.	

C≡C Stretch	~2100-2150 cm ⁻¹ (weak, sharp)	Alkyne triple bond stretch; often weak in intensity.
C=O Stretch (Ester)	~1700 cm ⁻¹ (strong)	Strong absorption from the ester carbonyl group.

Reactivity and Applications in Drug Development

Methyl 5-ethynyl-1H-indole-2-carboxylate is not an end-product but a strategic platform. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential and controlled chemical modifications.



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Caption: Key reaction pathways available from the title compound.

The Alkyne Handle: A Gateway to Conjugation

The terminal alkyne is arguably the most valuable feature for modern medicinal chemistry.

- Click Chemistry (CuAAC): It readily undergoes reaction with organic azides in the presence of a copper(I) catalyst to form highly stable 1,2,3-triazole rings. This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of other functional groups. This makes the molecule an ideal building block for:
 - PROTACs (Proteolysis Targeting Chimeras): Linking an E3 ligase-binding element to a protein-of-interest binder.
 - Fragment-Based Drug Discovery (FBDD): "Growing" a low-affinity fragment by clicking on other molecular fragments to enhance potency.
 - Bioconjugation: Attaching the indole scaffold to peptides, antibodies, or fluorescent probes.

The Carboxylate Handle: Modulating Interactions and Properties

The C2-methyl ester is a classic functional group for analog synthesis.

- Amide Scaffolding: The ester can be easily hydrolyzed (saponified) to the corresponding carboxylic acid.^[5] This acid is a key precursor for forming amide bonds with a diverse library of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the systematic exploration of the "right-hand side" of the molecule to optimize target binding, improve solubility, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.^[4]

N-H Functionalization

The indole nitrogen can be deprotonated with a suitable base and subsequently alkylated or acylated.^[11] This provides another vector for chemical modification, which can be used to block a hydrogen bond donor site or to introduce substituents that probe additional pockets in a biological target.

Safety, Storage, and Handling

- Safety: Like many fine chemicals, **Methyl 5-ethynyl-1H-indole-2-carboxylate** should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE),

including safety glasses, gloves, and a lab coat, should be worn.

- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from light. For long-term stability, storage at 2-8°C is recommended.[\[6\]](#)
- Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.

Conclusion

Methyl 5-ethynyl-1H-indole-2-carboxylate is more than just another indole derivative; it is a strategically designed chemical tool. The convergence of a classic functional group for amide elaboration (the C2-carboxylate) with a modern handle for bioorthogonal conjugation (the C5-ethynyl group) on a privileged indole scaffold makes it an exceptionally valuable building block. Its utility in constructing complex molecules for fragment-based design, PROTAC development, and targeted covalent inhibitors ensures its continued relevance for researchers and scientists at the forefront of drug discovery.

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